molecular formula C16H23ClN2O2S B2735291 (E)-2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethenesulfonamide CAS No. 1090604-72-0

(E)-2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethenesulfonamide

Cat. No.: B2735291
CAS No.: 1090604-72-0
M. Wt: 342.88
InChI Key: KLEJFUXMNKRDIN-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying the effects of sulfonamides on biological systems.

    Medicine: Potential use as an antibacterial or antifungal agent.

    Industry: In the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many drugs with a piperidine ring act on the central nervous system, while sulfonamides are often used as antibiotics that inhibit bacterial enzymes .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. Many sulfonamides are relatively safe, but can cause allergic reactions in some individuals .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethenesulfonamide typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzene, undergoes a series of reactions to introduce the necessary functional groups.

    Piperidine Derivative Synthesis:

    Coupling Reaction: The chlorophenyl intermediate and the piperidine derivative are coupled under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Common techniques include:

    Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.

    Refluxing: To maintain the reaction mixture at a constant temperature.

    Purification: Using methods such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used for its antibacterial properties.

Uniqueness

(E)-2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethenesulfonamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and an ethylpiperidinyl group. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2S/c1-3-19-11-8-16(9-12-19)18(2)22(20,21)13-10-14-4-6-15(17)7-5-14/h4-7,10,13,16H,3,8-9,11-12H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEJFUXMNKRDIN-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N(C)S(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC(CC1)N(C)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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